molecular formula C15H16F3NO2 B11074254 2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

Cat. No.: B11074254
M. Wt: 299.29 g/mol
InChI Key: LQGLZNJIVMDYGZ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a tert-butylphenyl group, a methoxy group, and a trifluoromethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-tert-butylphenyl isocyanate with 2-methoxy-4-(trifluoromethyl)phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole is unique due to the presence of both methoxy and trifluoromethyl groups on the oxazole ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C15H16F3NO2/c1-14(2,3)10-7-5-9(6-8-10)12-19-11(15(16,17)18)13(20-4)21-12/h5-8H,1-4H3

InChI Key

LQGLZNJIVMDYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)OC)C(F)(F)F

Origin of Product

United States

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